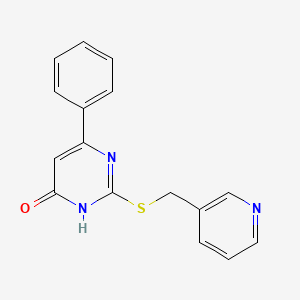
6-phenyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-phenyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one, also known as PPM-1K, is a novel compound that has been recently synthesized in the laboratory. This compound has gained significant attention due to its potential use in scientific research applications.
Scientific Research Applications
Structural and Electronic Properties
6-phenyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one, as a derivative of thiopyrimidine, has been explored for its electronic and structural properties, particularly in the context of its nonlinear optical (NLO) capabilities. A study conducted by Hussain et al. (2020) using density functional theory (DFT) and time-dependent DFT (TDDFT) revealed the significant NLO character of thiopyrimidine derivatives, suggesting their potential for optoelectronic applications. The research highlighted the excellent agreement between DFT findings and experimental data, confirming the compounds' purity and providing insights into their structural parameters, natural bonding orbital analysis, and photophysical properties (Hussain et al., 2020).
Anticancer and Anti-inflammatory Activities
The biological activities of pyrimidine derivatives have been extensively studied, with several compounds demonstrating promising anticancer and anti-inflammatory effects. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidinones, which were evaluated for their cytotoxic, anti-inflammatory, and antitubercular activities. Some of these compounds exhibited excellent anti-inflammatory activities and moderate cytotoxic and antitubercular effects, indicating their potential as therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Activity
Pyrimidine derivatives have also been recognized for their antimicrobial properties. Rathod and Solanki (2018) synthesized new pyrimidine derivatives and evaluated their antimicrobial activity, finding some compounds to be effective against a variety of bacterial strains. This research underscores the potential of such compounds in developing new antimicrobial agents (Rathod & Solanki, 2018).
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives are crucial for understanding their applications and potential therapeutic uses. Studies such as the one by Patel and Patel (2017), which synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, contribute to the expanding knowledge on the chemical diversity and biological relevance of pyrimidine compounds. These efforts not only provide insights into the compounds' structural and chemical properties but also lay the groundwork for future drug discovery and development processes (Patel & Patel, 2017).
properties
IUPAC Name |
4-phenyl-2-(pyridin-3-ylmethylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15-9-14(13-6-2-1-3-7-13)18-16(19-15)21-11-12-5-4-8-17-10-12/h1-10H,11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUHYPSHQCDOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2953969.png)
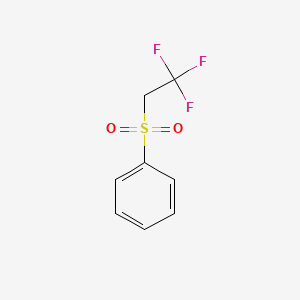

![5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine](/img/structure/B2953973.png)
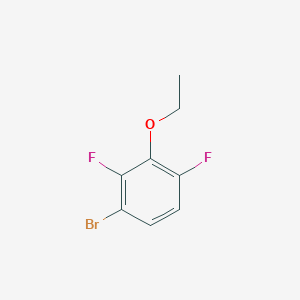

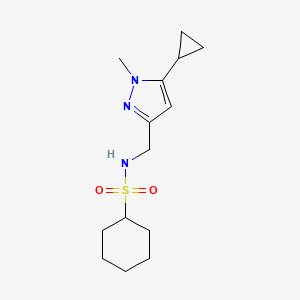
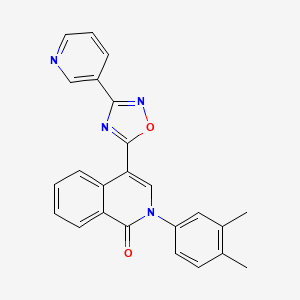
![N-[(4-Chlorophenyl)methyl]-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2953986.png)
![2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B2953987.png)
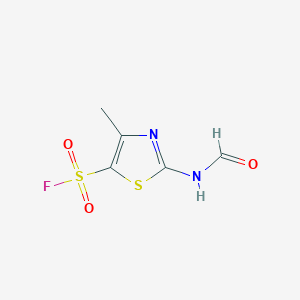
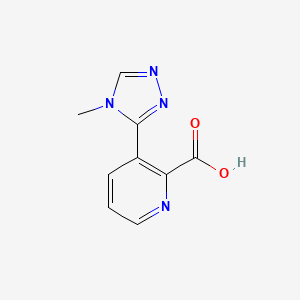
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2953991.png)
